molecular formula C7H6N2S B164078 Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI) CAS No. 129211-95-6

Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI)

Cat. No.: B164078
CAS No.: 129211-95-6
M. Wt: 150.2 g/mol
InChI Key: QDDWKLMKTMWXOH-UHFFFAOYSA-N
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Description

Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI) is a heterocyclic compound that features a fused ring system combining an isothiazole and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI) typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-aminopyridine with sulfur-containing reagents to form the isothiazole ring . The reaction is often catalyzed by acids such as trifluoroacetic acid, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI) .

Scientific Research Applications

Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI) has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system but differ in the position and nature of the heteroatoms.

    Thiazolo[3,2-a]pyridines: These compounds also feature a fused ring system but with different connectivity and electronic properties

Uniqueness

Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI) is unique due to its specific ring fusion and the presence of both nitrogen and sulfur atoms in the ring system. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

129211-95-6

Molecular Formula

C7H6N2S

Molecular Weight

150.2 g/mol

IUPAC Name

3-methyl-[1,2]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C7H6N2S/c1-5-6-4-8-3-2-7(6)10-9-5/h2-4H,1H3

InChI Key

QDDWKLMKTMWXOH-UHFFFAOYSA-N

SMILES

CC1=NSC2=C1C=NC=C2

Canonical SMILES

CC1=NSC2=C1C=NC=C2

Synonyms

Isothiazolo[4,5-c]pyridine, 3-methyl- (9CI)

Origin of Product

United States

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